7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C7H10N2O3. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with common reagents including alkyl halides or acyl chlorides.
Scientific Research Applications
7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has additional methyl groups, which may affect its reactivity and binding properties.
3,8,9,10-Tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diazaspiro[4.5]decane-2,4-dione: This compound contains multiple hydroxyl groups, influencing its solubility and potential biological activity.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPHDQIHTXMWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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